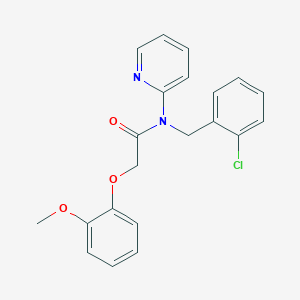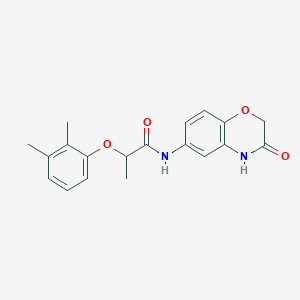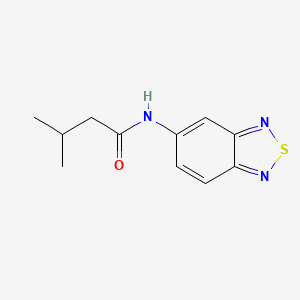![molecular formula C20H21ClN2OS2 B11327964 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11327964.png)
3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrrolidine and thiophene rings, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the benzothiophene core and introduce the chloro and methyl groups through electrophilic aromatic substitution reactions. The pyrrolidine and thiophene rings can be introduced via nucleophilic substitution reactions and cross-coupling reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.
科学研究应用
3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.
作用机制
The mechanism of action of 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and thiophene rings may facilitate binding to certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
- 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(pyridin-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and reactivity compared to similar compounds with different heterocyclic rings.
属性
分子式 |
C20H21ClN2OS2 |
|---|---|
分子量 |
405.0 g/mol |
IUPAC 名称 |
3-chloro-6-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H21ClN2OS2/c1-13-6-7-14-17(11-13)26-19(18(14)21)20(24)22-12-15(16-5-4-10-25-16)23-8-2-3-9-23/h4-7,10-11,15H,2-3,8-9,12H2,1H3,(H,22,24) |
InChI 键 |
ZPQUHRVAQXOOJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=CS3)N4CCCC4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11327881.png)
![N-butyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11327886.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11327890.png)
![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11327903.png)

![7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327914.png)
![N-(3,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11327921.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11327934.png)
![4-(1H-tetrazol-1-yl)phenyl [4-(propan-2-yl)phenoxy]acetate](/img/structure/B11327951.png)

![4-(4-ethylpiperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11327961.png)
![2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11327966.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11327975.png)
